![molecular formula C15H23NO3 B3052844 tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate CAS No. 465529-53-7](/img/structure/B3052844.png)
tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate
Overview
Description
Tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate, commonly known as TBB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. TBB is a carbamate derivative that has been shown to exhibit potent inhibitory effects on several enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function and memory formation.
Mechanism of Action
TBB exerts its therapeutic effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, TBB can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory formation. TBB has also been shown to exhibit antioxidant properties, which can protect neurons from oxidative stress and damage.
Biochemical and Physiological Effects:
TBB has been shown to exhibit potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, TBB can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory formation. TBB has also been shown to exhibit antioxidant properties, which can protect neurons from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TBB in lab experiments is its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which can be useful for studying the role of these enzymes in various neurological disorders. TBB is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, one of the limitations of using TBB in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on TBB. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase, which could have significant therapeutic potential for the treatment of neurological disorders. Another area of interest is the development of new formulations of TBB that can enhance its bioavailability and reduce its potential toxicity. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of TBB and to identify potential side effects or limitations of its use.
Scientific Research Applications
TBB has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Several studies have shown that TBB exhibits potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, TBB can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory formation.
properties
IUPAC Name |
tert-butyl N-[4-(4-hydroxyphenyl)butyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-11-5-4-6-12-7-9-13(17)10-8-12/h7-10,17H,4-6,11H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWBGLGTFRPXMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626678 | |
Record name | tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
465529-53-7 | |
Record name | tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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